molecular formula C22H20N2O3 B7710602 N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide

N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide

Cat. No. B7710602
M. Wt: 360.4 g/mol
InChI Key: RFNHUDFDSPEWKU-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmaceuticals, and material sciences. This compound is also known as NAPH, and it has a molecular formula of C30H23N3O.

Scientific Research Applications

NAPH has been extensively studied for its potential applications in various fields. In medicinal chemistry, NAPH has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In pharmaceuticals, NAPH has been used as a building block for the synthesis of various drugs. In material sciences, NAPH has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes.

Mechanism of Action

The mechanism of action of NAPH is not fully understood. However, it is believed that NAPH exerts its biological effects by interacting with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
NAPH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the growth of fungal and bacterial cells. NAPH has been shown to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes involved in tumor growth. In addition, NAPH has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NAPH in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, pharmaceuticals, and material sciences. It is also relatively easy to synthesize and purify. However, one of the limitations of using NAPH is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of NAPH. One potential direction is the development of new drugs based on NAPH. NAPH has been shown to possess antitumor, antifungal, and antibacterial properties, and it may be possible to develop new drugs based on these properties. Another potential direction is the study of NAPH in material sciences. NAPH has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes, and further research in this area may lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of NAPH and to identify its potential targets in the body.

Synthesis Methods

The synthesis of NAPH involves the reaction between 2,2-diphenylacetic acid hydrazide and 1-naphthaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using column chromatography to obtain pure NAPH. The yield of NAPH is typically in the range of 50-60%.

properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-20-14-16(12-13-19(20)25)15-23-24-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,25H,1H3,(H,24,26)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNHUDFDSPEWKU-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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